molecular formula C12H16 B075203 3-(2-Isopropylphenyl)-1-propene CAS No. 1587-06-0

3-(2-Isopropylphenyl)-1-propene

Cat. No. B075203
CAS RN: 1587-06-0
M. Wt: 160.25 g/mol
InChI Key: BCAKNNKATUEICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(2-Isopropylphenyl)-1-propene" belongs to a class of organic compounds characterized by the presence of a propene moiety attached to a benzene ring substituted with an isopropyl group. This structural configuration suggests potential applications and reactions similar to those observed in styrenic and propenyl compounds, playing significant roles in polymer chemistry and material science.

Synthesis Analysis

The synthesis of compounds related to "3-(2-Isopropylphenyl)-1-propene" often involves catalytic processes or direct functionalization of existing aromatic compounds. Techniques such as palladium-catalyzed cross-coupling reactions have been applied for the synthesis of complex propenyl-aryl structures, ensuring precise control over the product's configuration (Bacchi et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using X-ray crystallography, revealing details about the spatial arrangement and conformations. For instance, the X-ray structural analysis of specific isomeric modifications of diphenyl propene derivatives provides insight into the slight differences in molecular conformation and crystal packing, which could be extrapolated to understand the structural nuances of "3-(2-Isopropylphenyl)-1-propene" (Serantoni et al., 1971).

Chemical Reactions and Properties

The reactivity of compounds like "3-(2-Isopropylphenyl)-1-propene" often involves addition reactions, polymerization, and functionalization. For example, propene/ethylene copolymerization studies reveal insights into catalyst regioselectivity, potentially applicable to reactions involving "3-(2-Isopropylphenyl)-1-propene" for polymer synthesis (Busico et al., 2004).

Scientific Research Applications

Environmental Remediation

Graphene oxide-based materials have shown significant promise in environmental remediation, particularly in the sorption of radionuclides from aqueous systems. The unique structure and physicochemical properties of graphene oxide, characterized by its oxygen-containing functional groups, make it an effective material for removing contaminants like U(VI), Eu(III), and Sr(II) from water. These materials' sorption mechanisms have been explored through kinetic and thermodynamic analyses, surface complexation models, spectroscopic techniques, and theoretical calculations, highlighting their potential in tackling pollution and enhancing water quality (Yu et al., 2015).

Energy Applications

In the domain of energy, graphene and its derivatives have been extensively studied for their potential in energy storage and photocatalysis. The photocatalytic properties of graphene-supported semiconductor composite catalysts are particularly noteworthy. These composites have been applied in various fields, including pollutant degradation, hydrogen production, and carbon dioxide reduction, benefiting from graphene's excellent optical, electrical, and physicochemical attributes. Design strategies for these composites focus on doping, enhancing electrical conductivity, increasing electrocatalytic active sites, and strengthening interface coupling between semiconductors and graphene, among others. Such advancements underscore the role of graphene-based materials in addressing global energy and environmental challenges in a sustainable manner (Li et al., 2016).

Advanced Material Development

The development of advanced materials, such as those for gas separation and purification, has also benefited from research on graphene and related compounds. Graphene oxide-based materials, for instance, have outperformed standard polymers in the separation of CO2/N2 and CO2/CH4, even under continuous flow mixed gas conditions. The analysis of these materials' performance, including permeabilities and selectivities for various gas pairs, provides insights into their potential for industrial application in gas separation technologies, thereby supporting efforts towards more efficient and environmentally friendly processes (Scovazzo, 2009).

Safety And Hazards

Isopropylphenyl compounds can pose various safety hazards. For instance, 2-Isopropylphenyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future research directions for isopropylphenyl compounds could involve the development of more sustainable synthesis methods and the exploration of new applications .

properties

IUPAC Name

1-propan-2-yl-2-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-4-7-11-8-5-6-9-12(11)10(2)3/h4-6,8-10H,1,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAKNNKATUEICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267734
Record name 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Isopropylphenyl)-1-propene

CAS RN

1587-06-0
Record name 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1587-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-(2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.